molecular formula C10H11NO3 B12904692 1-(Furan-3-ylmethyl)piperidine-2,4-dione

1-(Furan-3-ylmethyl)piperidine-2,4-dione

Cat. No.: B12904692
M. Wt: 193.20 g/mol
InChI Key: CYRJNXFXPRLURM-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperidine-2,4-dione is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It features a piperidine ring substituted with a furan-3-ylmethyl group and two keto groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-3-ylmethyl)piperidine-2,4-dione can be synthesized through a multi-step process involving the reaction of furan-3-ylmethylamine with piperidine-2,4-dione under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-3-ylmethyl)piperidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperidine-2,4-dione: Similar structure but with the furan ring attached at the 2-position.

    1-(Thiophen-3-ylmethyl)piperidine-2,4-dione: Similar structure with a thiophene ring instead of a furan ring.

    1-(Pyridin-3-ylmethyl)piperidine-2,4-dione: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

1-(Furan-3-ylmethyl)piperidine-2,4-dione is unique due to the specific positioning of the furan ring and the presence of two keto groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(furan-3-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11NO3/c12-9-1-3-11(10(13)5-9)6-8-2-4-14-7-8/h2,4,7H,1,3,5-6H2

InChI Key

CYRJNXFXPRLURM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=COC=C2

Origin of Product

United States

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